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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-hydroxyisophthalate, with the chemical formula C10H100s and a molecular weight
of 210.18 g/mol , is an organic compound of interest in various chemical and pharmaceutical
research areas.[1] Its proper identification and characterization are crucial for its application.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS) are fundamental techniques for elucidating the
structure and purity of this compound.

This technical guide provides a summary of the available spectral data for dimethyl 4-
hydroxyisophthalate and its isomer, dimethyl 4-hydroxyphthalate. While experimental spectral
data for dimethyl 4-hydroxyisophthalate is not readily available in public databases, this
guide offers predicted mass spectrometry data for the target compound and experimental data
for a closely related isomer for illustrative purposes. Additionally, detailed experimental
protocols for acquiring NMR, IR, and MS spectra are provided to assist researchers in their
analytical workflows.

Data Presentation

Predicted Mass Spectrometry Data for Dimethyl 4-
Hydroxyisophthalate
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While experimental mass spectra for dimethyl 4-hydroxyisophthalate are not widely
published, predicted data based on its structure is available and can be a valuable tool for its
identification. The predicted mass-to-charge ratios (m/z) for various adducts of dimethyl 4-
hydroxyisophthalate are presented in the table below.

Adduct lon Predicted m/z
[M+H]* 211.0601
[M+Na]* 233.0420
[M+K]* 249.0159
[M+NHa]* 228.0866
[M-H]~ 209.0455

Data sourced from PubChem.[2]

Experimental Spectral Data for Dimethyl 4-
Hydroxyphthalate (Isomer of Dimethyl 4-
Hydroxyisophthalate)

Disclaimer: The following spectral data is for dimethyl 4-hydroxyphthalate (CAS No. 22479-95-
4), an isomer of dimethyl 4-hydroxyisophthalate. This data is provided for illustrative and
comparative purposes only and should not be considered as the definitive spectral properties
of dimethyl 4-hydroxyisophthalate.

1H NMR (400 MHz, CDCls)
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Chemical Shift (3)

Multiplicity Integration Assignment

PpmM

7.83 d 1H Ar-H

7.72 d 1H Ar-H

7.00 d 1H Ar-H

6.92 dd 1H Ar-H

3.90 S 3H -OCHs

3.86 S 3H -OCHs

Data sourced from ChemicalBook.[3]

Mass Spectrum

miz Relative Intensity (%)
210.0 28.0

179.0 100.0

151.0 6.7

149.0 7.7

92.0 3.5

Data sourced from ChemicalBook.[3]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of dimethyl 4-
hydroxyisophthalate.

Methodology:
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Sample Preparation:
o Weigh approximately 5-10 mg of the solid dimethyl 4-hydroxyisophthalate sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry NMR tube. The choice of solvent will depend on the sample's
solubility.

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the
solution to serve as an internal chemical shift reference (6 = 0.00 ppm).

Instrument Setup:
o The NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
o The instrument is tuned to the appropriate frequencies for *H and 3C nuclei.

o Shimming is performed to optimize the homogeneity of the magnetic field across the
sample.

Data Acquisition:

o 'H NMR: A standard one-dimensional proton NMR experiment is performed. Key
parameters to set include the number of scans, relaxation delay, and acquisition time.

o 13C NMR: A proton-decoupled 3C NMR experiment is typically run to obtain singlets for
each unique carbon atom. A larger number of scans is usually required for 13C NMR due to
the lower natural abundance of the 13C isotope.

Data Processing:

o

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR
spectrum.

o

The spectrum is phased and baseline corrected.

The chemical shifts of the peaks are referenced to the internal standard (TMS).

[¢]
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o The integrals of the proton signals are calculated to determine the relative number of
protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in dimethyl 4-hydroxyisophthalate by
their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):
e Sample Preparation:

o Thoroughly grind a small amount (1-2 mg) of the solid dimethyl 4-hydroxyisophthalate
sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an
agate mortar and pestle. The mixture should be a fine, homogeneous powder.

o Transfer the powder to a pellet-forming die.

o Press the powder under high pressure using a hydraulic press to form a thin, transparent
or translucent pellet.

e Instrument Setup:

o Place the KBr pellet in the sample holder of an FT-IR spectrometer.

o A background spectrum of a blank KBr pellet or empty sample compartment is recorded.
o Data Acquisition:

o The sample is scanned over the mid-IR range (typically 4000-400 cm™1).

o The instrument records the interferogram, which is then Fourier transformed to produce
the IR spectrum.

o Data Analysis:

o The spectrum is displayed as absorbance or transmittance versus wavenumber (cm~1).
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o The characteristic absorption bands corresponding to different functional groups (e.g., O-
H, C=0, C-0, aromatic C-H) are identified and tabulated.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of dimethyl 4-
hydroxyisophthalate.

Methodology (Electron lonization - EI):
e Sample Introduction:

o A small amount of the sample is introduced into the mass spectrometer. For a solid
sample, this can be done using a direct insertion probe. The sample is heated to vaporize
it into the ion source.

¢ lonization:

o In the ion source, the vaporized molecules are bombarded with a high-energy electron
beam (typically 70 eV).

o This causes the molecules to lose an electron, forming a positively charged molecular ion
(M+).

e Mass Analysis:
o The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:
o The separated ions are detected by an electron multiplier or other suitable detector.
o The signal is amplified and sent to a data system.
o Data Analysis:

o A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
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o The peak with the highest m/z value often corresponds to the molecular ion, providing the
molecular weight of the compound.

o Other peaks in the spectrum represent fragment ions, which can provide information about
the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral characterization of a
chemical compound like dimethyl 4-hydroxyisophthalate.

Sample Preparation

Dimethyl 4-Hydroxyisophthalate
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Click to download full resolution via product page

Caption: Workflow for the spectral analysis of dimethyl 4-hydroxyisophthalate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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